1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone is a heterocyclic compound that contains a thiophene ring. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a thiophene precursor, which undergoes a series of reactions including nitration, reduction, and acetylation to yield the desired product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Further studies are needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-Aminothiophene: Studied for its antimicrobial and anticancer properties.
Thiophene-3-carboxaldehyde: Used in the synthesis of various organic compounds and materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H11NO2S |
---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
1-(3-amino-5-methoxy-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C11H11NO2S/c1-6(13)11-10(12)8-5-7(14-2)3-4-9(8)15-11/h3-5H,12H2,1-2H3 |
InChI-Schlüssel |
WFWHLDKMHQVXIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=C(S1)C=CC(=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.